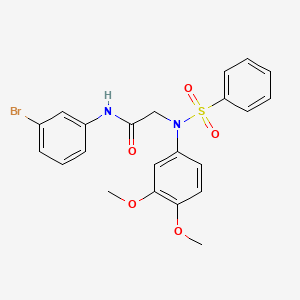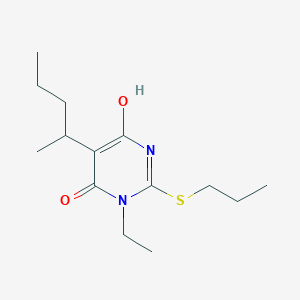
N~1~-(3-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP-9066 belongs to the class of glycine transporter inhibitors and has been shown to have promising effects in treating various neurological disorders.
Mécanisme D'action
BDP-9066 works by inhibiting the glycine transporter, which is responsible for removing glycine from the synaptic cleft. By inhibiting the glycine transporter, BDP-9066 increases the levels of glycine in the synaptic cleft, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in regulating neurotransmitter activity, and their dysfunction has been implicated in several neurological disorders.
Biochemical and Physiological Effects
BDP-9066 has been shown to have several biochemical and physiological effects, including increased levels of glycine in the brain, enhanced activity of NMDA receptors, and improved cognitive function. Studies have also shown that BDP-9066 can reduce the symptoms of schizophrenia, depression, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using BDP-9066 in lab experiments is its high selectivity for the glycine transporter, which minimizes the potential for off-target effects. However, one of the limitations of using BDP-9066 is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on BDP-9066, including exploring its potential therapeutic applications in other neurological disorders, investigating its long-term effects on cognitive function, and developing more potent and selective glycine transporter inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of BDP-9066 for maximum therapeutic efficacy.
Méthodes De Synthèse
The synthesis of BDP-9066 involves several steps, including the reaction of 3-bromobenzaldehyde with 3,4-dimethoxyaniline to form an intermediate product. The intermediate product is then reacted with p-toluenesulfonyl chloride to form the sulfonyl derivative, which is further reacted with glycine to form the final product, BDP-9066.
Applications De Recherche Scientifique
BDP-9066 has been extensively studied for its potential therapeutic applications in treating neurological disorders such as schizophrenia, depression, and anxiety. Studies have shown that BDP-9066 has a high affinity for the glycine transporter and can effectively increase the levels of glycine in the brain, which is essential for regulating neurotransmitter activity.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O5S/c1-29-20-12-11-18(14-21(20)30-2)25(31(27,28)19-9-4-3-5-10-19)15-22(26)24-17-8-6-7-16(23)13-17/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFWDGXZODWCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(2-pyrimidinyl)-3-piperidinyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6131720.png)
![2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B6131728.png)
![4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6131732.png)

![2-{4-(1,3-benzothiazol-2-ylmethyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131759.png)
![3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6131764.png)
![2-(4-chlorobenzyl)-N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6131767.png)
![1-[cyclohexyl(methyl)amino]-3-[2-({ethyl[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6131770.png)
![5-acetyl-N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-thiophenecarboxamide](/img/structure/B6131778.png)
![ethyl 2-[(4-methylphenyl)amino]-5-(4-nitrobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6131789.png)
![3-chloro-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6131791.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-furohydrazide](/img/structure/B6131795.png)
![1-(4-bromophenyl)-5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6131804.png)
![3-chloro-5-(2-furyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131814.png)
